1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole
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Overview
Description
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole is a boron-containing heterocyclic compound It is characterized by the presence of a boronate ester group attached to an imidazole ring
Preparation Methods
The synthesis of 1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole typically involves the following steps:
Imidazole Formation: The imidazole ring is formed through a cyclization reaction involving the appropriate starting materials under controlled conditions.
Industrial production methods for this compound may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution: The boronate ester group can undergo substitution reactions with nucleophiles such as amines or alcohols to form new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like tetrahydrofuran, and controlled temperature and pressure conditions. Major products formed from these reactions include various boron-containing derivatives and substituted imidazoles .
Scientific Research Applications
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity . This interaction can disrupt key biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole can be compared with other boron-containing heterocycles such as:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an imidazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Contains an indole ring, offering different electronic properties and reactivity.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Features a tetrahydropyridine ring, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its imidazole ring, which imparts distinct electronic properties and reactivity, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C12H19BN2O2 |
---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]imidazole |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-15(5)9-14-10/h6-9H,1-5H3/b7-6+ |
InChI Key |
QLRGFEWUNUOWGZ-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(C=N2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(C=N2)C |
Origin of Product |
United States |
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